1-Methylimidazole; 2,4,6-trinitrophenol
Description
1-Methylimidazole is an alkyl-substituted imidazole derivative with the molecular formula $ \text{C}4\text{H}6\text{N}_2 $. It is widely used as a precursor in organic synthesis, a catalyst in polymerization reactions, and a solvent in industrial applications due to its moderate basicity and stability .
2,4,6-Trinitrophenol (picric acid) is a nitroaromatic compound ($ \text{C}6\text{H}3\text{N}3\text{O}7 $) known for its explosive properties and fluorescent quenching behavior. It is utilized in explosives manufacturing, chemical synthesis, and environmental pollutant detection due to its strong electron-withdrawing nitro groups .
Properties
CAS No. |
6314-33-6 |
|---|---|
Molecular Formula |
C10H9N5O7 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
1-methylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H6N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-3-2-5-4-6/h1-2,10H;2-4H,1H3 |
InChI Key |
BQNQLVGDDSAEMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
| Property | 2,4,6-Trinitrophenol | 2,4-Dinitrophenol | 2,4,6-Trinitrotoluene (TNT) | 1-Methylimidazole | 1-Ethylimidazole |
|---|---|---|---|---|---|
| Molecular Formula | $ \text{C}6\text{H}3\text{N}3\text{O}7 $ | $ \text{C}6\text{H}4\text{N}2\text{O}5 $ | $ \text{C}7\text{H}5\text{N}3\text{O}6 $ | $ \text{C}4\text{H}6\text{N}_2 $ | $ \text{C}5\text{H}8\text{N}_2 $ |
| Key Functional Groups | 3 nitro, 1 hydroxyl | 2 nitro, 1 hydroxyl | 3 nitro, 1 methyl | 1 imidazole ring, 1 methyl | 1 imidazole ring, 1 ethyl |
| Electron Effects | Strong electron withdrawal | Moderate electron withdrawal | Strong electron withdrawal | Electron-rich aromatic ring | Electron-rich aromatic ring |
| Fluorescence Quenching | High (via resonance energy transfer) | Moderate | High (competing with TNP) | N/A | N/A |
- 2,4,6-Trinitrophenol vs. 2,4-Dinitrophenol: The additional nitro group in 2,4,6-trinitrophenol increases electron-withdrawing effects, enhancing fluorescence quenching efficiency. However, steric hindrance in 2,4,6-trinitrophenol reduces its reaction rate compared to 2,4-dinitrophenol in certain catalytic processes .
- 2,4,6-Trinitrophenol vs. TNT: Both are nitroaromatic explosives, but 2,4,6-trinitrophenol’s hydroxyl group enables hydrogen bonding, improving selectivity in sensor applications. TNT lacks this group, making it less interactive with polar matrices .
2.4,6-Trinitrophenol:
- Coordination Polymers: A Cd(II)-based polymer exhibits a 4.8-fold increase in fluorescence lifetime (0.497 ns to 2.384 ns) upon 2,4,6-trinitrophenol detection, outperforming TNT and dinitrophenol derivatives .
- Quantum Dots: MoS$_2$ quantum dots detect 2,4,6-trinitrophenol at 95 nM sensitivity, leveraging resonance energy transfer and electrostatic interactions. This is 10x more sensitive than for TNT .
- Silicon Nanoparticles: Achieve a detection limit of 6.7 ng/mL for 2,4,6-trinitrophenol, with superior selectivity over TNT due to inner filter effects .
1-Methylimidazole:
Toxicity Profiles
| Compound | LD$_{50}$ (Oral, Rats) | Key Toxic Effects |
|---|---|---|
| 2,4,6-Trinitrophenol | 65.1 mg/kg (newborn) | Hepatotoxicity, oxidative stress in neonates |
| 2,4-Dinitrophenol | 30 mg/kg | Hyperthermia, metabolic disruption |
| 1-Methylimidazole | 1,200 mg/kg | Moderate irritation, low bioaccumulation |
- 2,4,6-Trinitrophenol’s toxicity in newborn rats (65.1 mg/kg) is significantly higher than in adults, highlighting age-dependent susceptibility .
Reaction Kinetics and Stability
- Hydrolysis Rates: 2,4-Dinitrophenol exhibits a pseudo-first-order rate constant ($k = 0.045\ \text{min}^{-1}$) 1.5x higher than 2,4,6-trinitrophenol ($k = 0.030\ \text{min}^{-1}$) due to reduced steric hindrance .
- Thermal Stability: 2,4,6-Trinitrophenol decomposes explosively at 300°C, while 1-methylimidazole remains stable up to 400°C, making the latter preferable in high-temperature reactions .
Key Research Findings
- Selectivity Mechanisms: Hydrogen bonding between 2,4,6-trinitrophenol’s hydroxyl group and sensor matrices (e.g., amine-functionalized MOFs) underpins its selective detection over TNT .
- Imidazole Derivatives : 1-Methylimidazole’s basicity (pK$a$ ~7.0) is lower than 1-ethylimidazole (pK$a$ ~7.4), influencing its catalytic efficiency in acid-mediated reactions .
Preparation Methods
Synthetic Pathways for 1-Methylimidazole
Industrial-Scale Production
Industrial synthesis of 1-methylimidazole predominantly employs acid-catalyzed methylation of imidazole using methanol. The reaction occurs under elevated temperatures (250–400°C) in fixed-bed reactors with ammonium metatungstate pillared hydrotalcite catalysts , achieving yields exceeding 98.5%. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (imidazole:methanol) | 1:4–6 | Higher ratios reduce side products |
| Temperature | 320–350°C | Accelerates methylation |
| Pressure | 0.4–0.6 MPa | Prevents volatilization |
| Catalyst loading | 5–10 wt% | Maximizes active sites |
This method minimizes waste by avoiding stoichiometric bases, aligning with green chemistry principles.
Laboratory-Scale Synthesis
Smaller-scale preparations involve alkylation of imidazole with methyl iodide in basic media:
- Deprotonation of imidazole using sodium hydride in THF yields a nucleophilic intermediate.
- Methyl iodide addition at 0°C forms 1-methylimidazolium iodide .
- Neutralization with aqueous NaOH liberates free 1-methylimidazole (Eq. 1):
$$
\text{H}2\text{C}2\text{N(NH)CH} + \text{CH}3\text{I} \rightarrow [\text{H}2\text{C}2(\text{NH})(\text{NCH}3)\text{CH}]\text{I} \xrightarrow{\text{NaOH}} \text{H}2\text{C}2\text{N(NCH}3)\text{CH} + \text{H}2\text{O} + \text{NaI}
$$
This route achieves 85–90% purity, requiring subsequent distillation (100–110°C at 4.0 kPa) for laboratory-grade material.
Preparation of 2,4,6-Trinitrophenol (Picric Acid)
Classical Nitration of Phenol
The benchmark method involves stepwise nitration using concentrated HNO₃ (68–70%) and H₂SO₄ (oleum):
- Sulfonation : Phenol reacts with H₂SO₄ at 100°C to form phenolsulfonic acid.
- Nitration : Treatment with HNO₃ introduces nitro groups sequentially (Eq. 2):
$$
\text{C}6\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}4(\text{SO}3\text{H})\text{OH} \xrightarrow[3\times]{\text{HNO}3} \text{C}6\text{H}2(\text{NO}2)3\text{OH} + 3\text{H}_2\text{O}
$$
Critical control points include maintaining temperatures below 50°C during nitration to prevent decomposition.
Table 2: Nitration Process Parameters
| Stage | Reagent Ratio (v/v) | Temperature | Duration | Yield |
|---|---|---|---|---|
| Sulfonation | 1:1.5 (PhOH:H₂SO₄) | 100°C | 2 hr | 95% |
| Primary nitration | 1:3 (PhOH:HNO₃) | 30–40°C | 1 hr | 80% |
| Secondary nitration | 1:4 (PhOH:HNO₃) | 45–50°C | 3 hr | 72% |
Alternative Routes
- Chlorobenzene pathway : Dinitration of chlorobenzene followed by hydrolysis to 2,4-dinitrophenol and final nitration. This method avoids phenol handling but generates chlorinated byproducts.
- Microbial synthesis : Nocardioides spp. produce picric acid intermediates via [H⁻]-Meisenheimer complexes, though yields remain non-viable industrially.
Comparative Analysis of Methodologies
1-Methylimidazole Synthesis
- Industrial vs. laboratory methods : Fixed-bed reactors outperform batch processes in yield (98.5% vs. 85%) and scalability. Catalysts like ammonium metatungstate hydrotalcite reduce energy input by 30% compared to traditional acid catalysts.
- Environmental impact : Methyl iodide routes require halogenated solvents, whereas methanol-based methods align with atom economy principles.
Advanced Techniques and Innovations
Continuous-Flow Synthesis for 1-Methylimidazole
Recent patents describe microreactor systems achieving 99% conversion in 10 minutes via:
Picric Acid Crystallization Control
Slow cooling (0.5°C/min) from ethanol-water mixtures yields monoclinic crystals with 99.9% purity, critical for explosive stability.
Q & A
Basic Research Questions
Q. Why is 2,4,6-trinitrophenol (TNP) more acidic than phenol?
- Methodological Explanation : The enhanced acidity arises from electron-withdrawing nitro groups at the 2, 4, and 6 positions. These groups stabilize the phenoxide ion via resonance delocalization of the negative charge and inductive electron withdrawal, reducing the O–H bond strength .
- Key Analysis : Compare pKa values (phenol: ~10 vs. TNP: ~0.3). Experimental validation involves titrating both compounds and measuring pH changes.
Q. What are the primary hazards associated with handling 2,4,6-trinitrophenol?
- Safety Protocols :
- Dry TNP is highly explosive; it must remain wet (≥10% water content) to prevent detonation via heat, friction, or shock .
- Reactivity : Forms shock-sensitive metal picrates (e.g., copper, iron) and reacts violently with oxidizing/reducing agents .
- Mitigation : Use non-sparking tools, explosion-proof equipment, and consult OSHA 29 CFR 1910.109 for storage guidelines .
Q. How is 2,4,6-trinitrophenol synthesized from phenol?
- Stepwise Synthesis :
Sulfonation : Treat phenol with concentrated H2SO4 to form phenolsulfonic acid.
Nitration : React with HNO3/H2SO4 under controlled cooling to introduce nitro groups .
Crystallization : Vacuum-filter and wash crystals; maintain hydration to prevent explosion risks .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 1-methylimidazole derivatives for catalytic applications?
- Experimental Design :
- Substitution Reactions : Use alkyl halides or acyl chlorides to functionalize the imidazole ring. Monitor regioselectivity via NMR .
- Catalytic Screening : Test derivatives in reactions (e.g., CO2 fixation) using kinetic studies and DFT calculations to correlate structure-activity relationships .
Q. What strategies improve the sensitivity of aqueous-phase TNP detection in environmental samples?
- Analytical Methods :
- Fluorescent Probes : Utilize riboflavin-based quenching (LOD: 0.55 µM, linear range: 2.5–1000 µM) at pH 6.2 .
- MOF-Based Sensors : Engineer luminescent metal-organic frameworks (LMOFs) with π-electron-rich ligands for selective TNP binding via fluorescence resonance energy transfer (FRET) .
Q. How do metal picrates form, and what experimental precautions prevent accidental detonation?
- Mechanistic Insight : TNP reacts with metals (Cu, Fe) to form picrate salts, which are highly shock-sensitive.
- Preventive Measures :
- Avoid metal containers; use polyethylene or glass.
- Conduct reactions in inert atmospheres and monitor for crystalline precipitates .
Q. What are the environmental impacts of TNP contamination, and how can biodegradation be studied?
- Toxicity Profile : TNP and its metabolites (e.g., picramic acid) cause chronic toxicity (hepatotoxicity, mutagenicity) .
- Bioremediation Models :
- Use soil/water microcosms with Rhodococcus spp. to track TNP degradation via HPLC-MS.
- Measure nitroreductase enzyme activity under varying pH/O2 conditions .
Q. How do researchers resolve discrepancies in TNP synthesis yields reported in literature?
- Data Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
